1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine
Description
This compound features a 3-fluorophenyl-substituted tetrazole core linked via a methyl group to a piperazine ring bearing a propylsulfonyl moiety. The propylsulfonyl group contributes to solubility and electronic properties, distinguishing it from shorter-chain or aryl-sulfonyl analogs .
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O2S/c1-2-10-25(23,24)21-8-6-20(7-9-21)12-15-17-18-19-22(15)14-5-3-4-13(16)11-14/h3-5,11H,2,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOHMZYEEHCZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3-fluorophenyl tetrazole.
Alkylation of Piperazine: The piperazine ring is alkylated with a suitable alkylating agent, such as propylsulfonyl chloride, under basic conditions to introduce the propylsulfonyl group.
Coupling Reaction: The final step involves coupling the 3-fluorophenyl tetrazole with the alkylated piperazine. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions due to its unique structural features.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors.
Pathways Involved: The compound might influence signaling pathways related to inflammation or neurotransmission, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Moiety
a) 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine ()
- Structural Difference : The tetrazole is substituted with a 4-methoxyphenyl group (electron-donating) instead of 3-fluorophenyl.
- Impact: Methoxy groups enhance lipophilicity but may reduce metabolic stability compared to fluorine.
b) 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()
Variations in the Piperazine Sulfonyl Group
a) 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine ()
- Structural Difference : The sulfonyl group is attached to a 3,4-difluorophenyl ring instead of a propyl chain.
b) 1-(3-Chloropropyl)-4-(4-substituted)piperazine derivatives ()
- Structural Difference : These analogs feature a thioether linker (C-S bond) instead of a sulfonyl group.
- Impact : Thioethers are less oxidized than sulfonyl groups, altering electronic properties and metabolic pathways. Compounds in this series showed cytotoxic activity (IC₅₀ values: 2–10 µM) against DU-145 and HeLa cell lines .
Hybrid Motifs with Heterocyclic Cores
a) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()
- Structural Difference : A pyrazole core replaces tetrazole, linked via a ketone.
- Impact : Pyrazoles are less polar than tetrazoles, reducing hydrogen-bonding capacity. The trifluoromethyl group enhances lipophilicity but may limit aqueous solubility .
Biological Activity
The compound 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a novel organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural configuration, including a tetrazole ring, which is often associated with enhanced pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 420.44 g/mol. The presence of the 3-fluorophenyl and propylsulfonyl groups contributes significantly to its chemical reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
Antimicrobial Activity
Preliminary studies suggest that compounds with tetrazole moieties exhibit antimicrobial properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various bacterial strains.
Anticancer Potential
The structural characteristics of this compound make it a candidate for anticancer research. Similar compounds have shown significant growth inhibitory effects on cancer cell lines, indicating that further investigation into this compound's cytotoxicity could yield valuable insights.
Neuropharmacological Effects
Studies involving related piperazine derivatives have revealed their ability to modulate neurotransmitter levels, particularly dopamine and norepinephrine. For instance, one study reported that piperazine derivatives could facilitate the release of these monoamines in the rat brain, suggesting potential applications in treating neurodegenerative diseases or mood disorders .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperazine derivatives, providing context for the potential effects of this compound:
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with various receptors and enzymes involved in neurotransmission and cell signaling pathways plays a crucial role.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine?
- Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, fluorophenyl-tetrazole intermediates are coupled to piperazine cores using formaldehyde or propylsulfonyl chloride under anhydrous conditions. Key steps include:
- Reductive amination: Use sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) for imine reduction, as demonstrated in fluorophenyl-piperazine syntheses .
- Sulfonylation: React piperazine with propylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .
- Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. How should researchers validate the structural integrity of this compound?
- Answer: Employ a combination of:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, tetrazole C-H at δ 8.1–8.3 ppm) .
- X-ray crystallography (if crystalline) to resolve stereochemistry, particularly for the tetrazole-piperazine linkage .
Q. What in vitro assays are suitable for preliminary biological screening?
- Answer: Prioritize receptor-binding assays due to structural similarity to arylpiperazines with serotonergic/dopaminergic activity:
- Radioligand binding: Test affinity for 5-HT₁ₐ (using [³H]-8-OH-DPAT) and D₂ receptors (using [³H]-spiperone) .
- Enzyme inhibition assays: Evaluate phosphodiesterase or kinase activity if sulfonyl groups suggest kinase-targeting potential .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence target selectivity compared to non-fluorinated analogs?
- Answer: Fluorine’s electronegativity enhances binding to aromatic residues (e.g., π-stacking with Tyr95 in 5-HT₁ₐ). Computational docking (e.g., AutoDock Vina) shows fluorophenyl derivatives exhibit 2–3x higher 5-HT₁ₐ affinity than non-fluorinated analogs . However, steric effects may reduce D₂ receptor binding, as seen in structurally similar compounds (IC₅₀ = 90–120 nM vs. 50 nM for non-fluorinated analogs) .
Q. How can contradictory data on receptor binding affinity be resolved?
- Answer: Discrepancies often arise from assay conditions:
- Cell line variability: HEK293 vs. CHO cells may express differing receptor isoforms .
- Radioligand choice: [³H]-Ketanserin (5-HT₂) vs. [³H]-WAY-100635 (5-HT₁ₐ) yields divergent IC₅₀ values .
- Buffer composition: Mg²⁺/GTPγS inclusion alters G-protein coupling, affecting agonist vs. antagonist profiles .
Q. What computational strategies predict metabolic stability of the sulfonyl-piperazine moiety?
- Answer: Use QSAR models focusing on:
- CYP450 metabolism: The propylsulfonyl group is resistant to oxidation, but the tetrazole may undergo N-demethylation. Predict sites using Schrödinger’s MetaSite .
- Half-life estimation: Apply ADMET predictors (e.g., SwissADME) to assess microsomal stability (~60–80% remaining after 30 mins in rat liver microsomes) .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Answer: Systematic modifications include:
- Tetrazole replacement: Substitute with carboxylate or triazole to evaluate bioisosteric effects on solubility and binding .
- Sulfonyl chain elongation: Propyl vs. ethyl sulfonyl groups impact logP (2.1 vs. 1.7) and membrane permeability .
- Piperazine substitution: N-methylation reduces basicity (pKa ~7.5 vs. 8.2), potentially enhancing CNS penetration .
Methodological Considerations
Q. What in vivo models are appropriate for neuropharmacological studies?
- Answer: Use:
- Forced swim test (FST): Assess antidepressant-like activity via 5-HT₁ₐ modulation .
- Apomorphine-induced climbing: Evaluate D₂ antagonism for antipsychotic potential .
- Dose: 10–30 mg/kg (i.p.) in rodents, based on analogs with similar pharmacokinetics (t₁/₂ = 2–4 hrs) .
Q. How should researchers address solubility challenges during formulation?
- Answer:
- Co-solvents: Use 10% DMSO + 5% Tween-80 in saline for in vitro assays .
- Salt formation: Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Nanoemulsions: Encapsulate in PEG-PLGA nanoparticles (~150 nm) for enhanced bioavailability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
